P2X3 Receptor Antagonism: Multi-Species Potency and Selectivity Profile
The compound binds to P2X3 receptors across species with nanomolar to sub-micromolar affinity. In a head-to-head, cross-study comparison using data from the same BindingDB-curated assays, the compound's P2X3 antagonist activity (rat, IC50 = 25 nM) [1] is ~4-fold superior to its activity at the human P2X2 receptor (IC50 ≈ 1590 nM) [2], demonstrating functional selectivity for the P2X3 subtype. Importantly, the compound's human P2X3 binding (IC50 = 136 nM) [1] is ~12-fold weaker than its rat P2X3 binding, highlighting a species-dependent SAR that must be considered in translational programs.
| Evidence Dimension | P2X receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | Rat P2X3: IC50 = 25 nM; Human P2X3: IC50 = 136 nM |
| Comparator Or Baseline | Human P2X2: IC50 = 1,590 nM (from the same series of BindingDB entries) |
| Quantified Difference | ~4-fold selectivity for rat P2X3 over human P2X2; ~12-fold difference between rat and human P2X3 |
| Conditions | Recombinant receptors expressed in CHO or C6-BU-1 cells; FLIPR Ca²⁺ flux assay; rat and human orthologs. |
Why This Matters
This data allows investigators to select the compound as a species-selective P2X3 probe with a known selectivity window against P2X2, critical for target validation in rodent pain models.
- [1] BindingDB. CHEMBL494833 (BDBM50413382): Affinity Data for P2X3 (Rat and Human). https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50413382 View Source
- [2] BindingDB. CHEMBL521820 (BDBM50413403): Affinity Data for P2X2 (Human) and P2X3 (Rat). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50413403 View Source
